N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Description

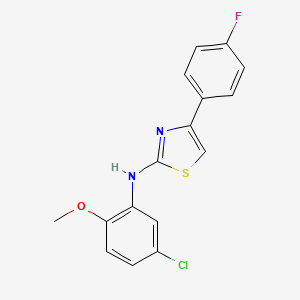

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a central 1,3-thiazol-2-amine scaffold substituted with a 5-chloro-2-methoxyphenyl group at the N-position and a 4-fluorophenyl group at the 4-position of the thiazole ring (Figure 1). The molecular formula is C₁₆H₁₂ClFN₂OS, with a molecular weight of 334.80 g/mol .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2OS/c1-21-15-7-4-11(17)8-13(15)19-16-20-14(9-22-16)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJICWQWEOTZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thiourea derivative and a haloketone.

Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.

Coupling Reactions: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves a multi-step process, including the formation of thiazole rings through condensation reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to this compound have shown promising activity against various bacterial strains.

- Case Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. The compound has been evaluated for its efficacy against different cancer cell lines, showing potential as an anticancer agent.

- Case Study : In vitro studies indicated that this compound exhibited cytotoxic effects on human breast cancer cell lines (e.g., MCF7). The compound's mechanism may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl rings or thiazole core can significantly impact the compound's potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Introduction of electron-withdrawing groups | Increases potency against cancer cells |

| Alteration of alkyl substituents | Modifies antibacterial activity profiles |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antibacterial Activity

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Substituents : 3-Chloro-2-methylphenyl (N-position), 4-fluorophenyl (4-position).

- Activity : Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli due to the synergistic effects of the chloro and methyl groups, which enhance membrane permeability .

- Comparison : Replacing the methoxy group in the target compound with a methyl group () reduces polarity but maintains antibacterial efficacy, suggesting that lipophilic substituents at the N-position may favor bacterial membrane interaction.

Anthelmintic and Antibacterial Derivatives

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine Substituents: 4-Nitrophenoxy (N-position), 4-fluorophenyl (4-position). Activity: Exhibited potent anthelmintic activity (against Pheretima posthuma) and antibacterial effects, attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with biological targets .

Anti-Tubercular Thiazol-2-amines

- 4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- Substituents : 2-Methoxyphenyl (4-position), trifluoromethylphenyl (N-position).

- Activity : Demonstrated moderate anti-tubercular activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), with the trifluoromethyl group enhancing hydrophobic interactions .

- Comparison : The presence of a methoxy group in both this compound and the target compound suggests that para-substituted electron-donating groups may optimize solubility without compromising activity.

Structural Isomers with Fluorophenyl Substitutions

- 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine Substituents: 5-Fluoro-2-methoxyphenyl (4-position). The 5-fluoro substituent may alter ring electronics compared to the 4-fluorophenyl group in the target compound .

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and may improve pharmacokinetic profiles but could reduce binding affinity to hydrophobic targets.

- Halogen Positioning : Fluorine at the 4-position (target compound) vs. 5-position () alters electronic distribution and steric hindrance, impacting target selectivity.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C16H16ClFN2S

- Molecular Weight : 320.83 g/mol

- CAS Number : 17297684

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of chlorine and fluorine substituents on the aromatic rings enhances its biological activity by potentially improving lipophilicity and receptor binding affinity.

Synthesis Methods

Recent studies have focused on eco-friendly synthesis methods for thiazole derivatives, including this compound. The synthesis typically involves the reaction of appropriate thiourea derivatives with halogenated aromatic compounds under mild conditions, often utilizing recyclable catalysts to minimize environmental impact .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 4.24 |

| MCF7 (breast cancer) | 3.56 |

| A549 (lung cancer) | 5.12 |

These values indicate that the compound is more effective than some standard chemotherapeutics like sorafenib, which has an IC50 of 6.28 µM against HepG2 cells .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. It has been shown to reduce the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells . Additionally, molecular docking studies suggest that it interacts effectively with the VEGFR2 kinase domain, a common target in cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this thiazole derivative has shown antimicrobial activity against several bacterial strains. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

These findings suggest that the compound could be developed as a dual-action agent targeting both cancer and bacterial infections .

Case Studies

-

Case Study on HepG2 Cells :

- A study evaluated the effects of this compound on HepG2 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Combination Therapy :

- Research has explored the use of this compound in combination with traditional chemotherapeutics to enhance therapeutic efficacy while reducing side effects. Preliminary results indicate synergistic effects when used alongside doxorubicin in breast cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.